Degradation Potency: DC50 Values of PROTAC METTL3-14 Degrader 1 vs. WD6305, AF151, and 4j
PROTAC METTL3-14 degrader 1 (KH12) achieves a METTL3 degradation DC50 of 220 nM in MOLM-13 cells. This potency is intermediate among VHL-based degraders, being 1.6-fold less potent than WD6305 (DC50 140 nM) but 1.9-fold more potent than AF151 (DC50 430 nM) [1] and 2-fold more potent than 4j (DC50 440 nM in MV4.11 cells) [2].
| Evidence Dimension | METTL3 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 220 nM |
| Comparator Or Baseline | WD6305: 140 nM; AF151: 430 nM; 4j: 440 nM (in MV4.11 cells) |
| Quantified Difference | 1.6-fold less potent than WD6305; 1.9-fold more potent than AF151; 2-fold more potent than 4j |
| Conditions | MOLM-13 AML cell line (target compound, WD6305, AF151); MV4.11 AML cell line (4j) |
Why This Matters
Enables selection of a degrader with potency optimized for specific AML cellular contexts.
- [1] Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype. RSC Med. Chem., 2025, Advance Article. View Source
- [2] Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Med Chem Res 2025, 34, 2299–2308. View Source
